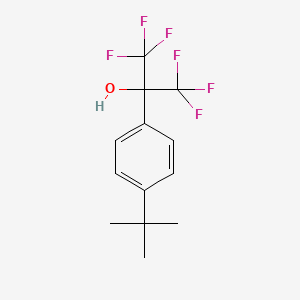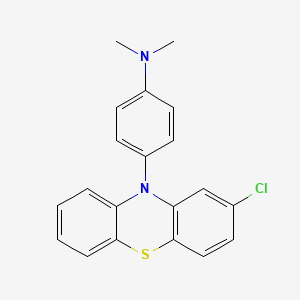
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a phenothiazine core with a chlorine atom at the 2-position and a dimethylaniline group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline typically involves the chlorination of phenothiazine followed by the introduction of the dimethylaniline group. One common method includes the reaction of phenothiazine with thionyl chloride to introduce the chlorine atom at the 2-position. This is followed by a nucleophilic substitution reaction with N,N-dimethylaniline under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
化学反应分析
Types of Reactions
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
科学研究应用
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of psychiatric disorders due to its structural similarity to other phenothiazine-based drugs.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline is primarily related to its interaction with biological targets. It is known to bind to dopamine receptors, inhibiting their activity. This interaction can modulate neurotransmitter levels in the brain, which is why phenothiazine derivatives are often used as antipsychotic agents. Additionally, the compound may interact with other molecular targets, such as ion channels and enzymes, contributing to its diverse biological effects .
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: Known for its use in treating schizophrenia and other psychiatric disorders.
Fluphenazine: A potent antipsychotic agent with a longer duration of action.
Uniqueness
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which can influence its pharmacological profile and chemical reactivity. The presence of the dimethylaniline group at the 4-position may enhance its lipophilicity and ability to cross biological membranes, potentially leading to different therapeutic effects compared to other phenothiazine derivatives .
属性
分子式 |
C20H17ClN2S |
|---|---|
分子量 |
352.9 g/mol |
IUPAC 名称 |
4-(2-chlorophenothiazin-10-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C20H17ClN2S/c1-22(2)15-8-10-16(11-9-15)23-17-5-3-4-6-19(17)24-20-12-7-14(21)13-18(20)23/h3-13H,1-2H3 |
InChI 键 |
SSSRJJPUQKBKFK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


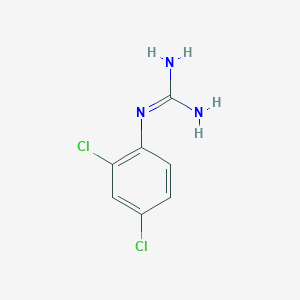
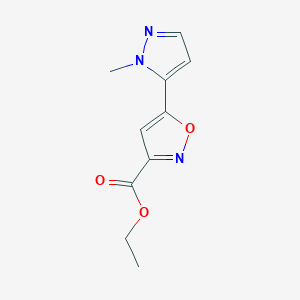
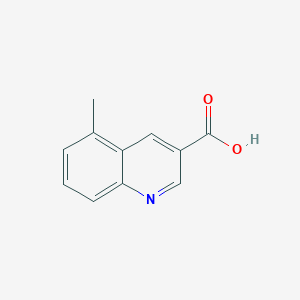
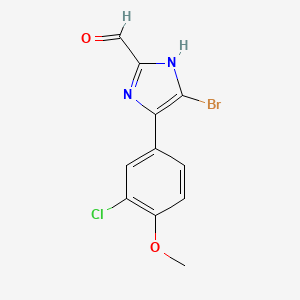
![2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
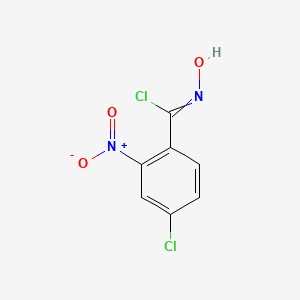
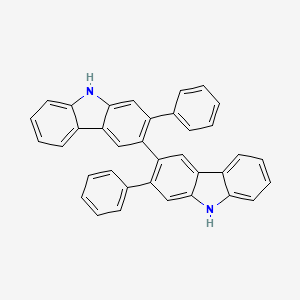
![(2S,3R)-3-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13698146.png)
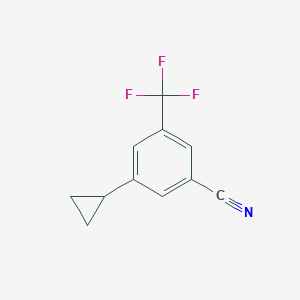

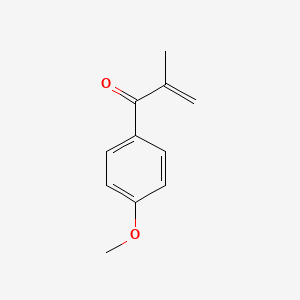
![3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile](/img/structure/B13698168.png)

